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Compound of Interest

Compound Name: 4-Aminotetrahydrofuran-3-ol

Cat. No.: B138653

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 4-
Aminotetrahydrofuran-3-ol, a key heterocyclic building block in medicinal chemistry.
Understanding the NMR, IR, and Mass Spectrometry data is crucial for confirming the
molecular structure, assessing purity, and guiding the synthesis of novel derivatives for drug
discovery. This document will delve into the theoretical underpinnings of each technique,
present detailed experimental protocols, and offer a comprehensive interpretation of the
spectral data.

Molecular Structure and its Spectroscopic
Implications

4-Aminotetrahydrofuran-3-ol (C2aHoNO:2) is a saturated heterocyclic compound with a
molecular weight of 103.12 g/mol and an exact mass of 103.063328530 Da.[1][2] The molecule
contains a tetrahydrofuran ring, a primary amine group (-NHz), and a secondary alcohol group
(-OH). The presence of two stereocenters at positions 3 and 4 gives rise to four possible
stereoisomers: (3R,4S), (3S,4R), (3R,4R), and (3S,4S). The cis and trans relationship between
the amino and hydroxyl groups significantly influences the spectroscopic properties of each
diastereomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic
molecules in solution. Both *H and 3C NMR provide critical information about the connectivity
and chemical environment of the atoms in 4-Aminotetrahydrofuran-3-ol.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong
magnetic field, nuclei with a non-zero spin, such as *H and 13C, can absorb electromagnetic
radiation at specific frequencies. This absorption, or resonance, is highly sensitive to the local
electronic environment of the nucleus, providing a unique fingerprint of the molecule's
structure.

Experimental Protocol for NMR Analysis

Sample Preparation:

e Dissolve 5-10 mg of 4-Aminotetrahydrofuran-3-ol in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Deuterium Oxide - D20, or Chloroform-d - CDCIs). The choice of
solvent is critical as it can influence the chemical shifts of exchangeable protons (e.g., -OH
and -NH2).

e Transfer the solution to a 5 mm NMR tube.
o Ensure the sample is free of particulate matter.
Instrumental Parameters:
o Spectrometer: A 300-500 MHz NMR spectrometer is typically sufficient for routine analysis.
e 1HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64, depending on the sample concentration.
o Relaxation delay: 1-5 seconds.

e 13C NMR:
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o Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Number of scans: 1024 or more, due to the low natural abundance of *3C.

o Relaxation delay: 2 seconds.

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of 4-Aminotetrahydrofuran-3-ol is expected to show distinct signals
for the protons on the tetrahydrofuran ring and the exchangeable protons of the amine and
hydroxyl groups. The exact chemical shifts and coupling patterns will vary depending on the
stereoisomer and the solvent used.

Expected *H NMR Data (in D20):

Approximate Chemical

Proton Assignment Multiplicity Shift (ppm)
H-3 (CH-OH) m ~4.0-45
H-4 (CH-NHz2) m ~3.5-4.0
H-2, H-5 (CH2) m ~35-4.2

Note: In D20, the signals for the -OH and -NHz protons will be absent due to deuterium
exchange.

Interpretation:

e The protons on the carbons bearing the hydroxyl (C-3) and amino (C-4) groups are expected
to appear in the downfield region of the aliphatic spectrum due to the deshielding effect of
the electronegative oxygen and nitrogen atoms.

e The protons on the other two carbons of the tetrahydrofuran ring (C-2 and C-5) will also be in
a similar region, influenced by the ring oxygen.

e The coupling patterns (multiplicities) of these signals will provide information about the
connectivity and stereochemical relationships between the protons. For example, the
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coupling constants between H-3 and H-4 can help distinguish between cis and trans

isomers.

13C NMR Spectral Data and Interpretation

The proton-decoupled 3C NMR spectrum will show a single peak for each unique carbon atom
in the molecule.

Expected 3C NMR Data:

Carbon Assignment Approximate Chemical Shift (ppm)
C-3 (CH-OH) ~70- 80
C-4 (CH-NH?2) ~50 - 60
C-2, C-5 (CH2) ~65 - 75

Interpretation:

e The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-3 and C-
4) will be the most downfield.

e The carbons adjacent to the ring oxygen (C-2 and C-5) will also be deshielded.

e The relative positions of the signals can be influenced by the stereochemistry of the
molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a
molecule.

Principles of IR Spectroscopy

Molecules absorb infrared radiation at specific frequencies that correspond to the vibrational
energies of their chemical bonds. By analyzing the absorption spectrum, one can identify the
types of bonds and thus the functional groups present.
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Experimental Protocol for IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

e Ensure the ATR crystal is clean.

¢ Place a small amount of the solid or liquid sample directly onto the crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

e Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.
e Scan Range: Typically 4000 - 400 cm~1.

e Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

IR Spectral Data and Interpretation

The IR spectrum of 4-Aminotetrahydrofuran-3-ol will exhibit characteristic absorption bands
for the O-H, N-H, C-H, and C-O bonds.

Expected IR Absorption Bands:

Wavenumber (cm—?) Bond Vibration Functional Group

3400 - 3200 (broad) O-H stretch Alcohol

3400 - 3250 (medium) N-H stretch Primary Amine

2960 - 2850 (strong) C-H stretch Alkane

1650 - 1580 (medium) N-H bend Primary Amine

1150 - 1050 (strong) C-O stretch Ether and Alcohol
Interpretation:
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e The broad absorption in the 3400-3200 cm~1 region is a hallmark of the O-H stretching
vibration of the alcohol, broadened by hydrogen bonding.

e The N-H stretching of the primary amine typically appears as a doublet in this region.

e The strong C-H stretching bands below 3000 cm~* confirm the presence of sp3-hybridized
carbons.

e The N-H bending vibration provides further evidence for the primary amine.

e The strong absorption in the fingerprint region (below 1500 cm~1) due to C-O stretching is
characteristic of the tetrahydrofuran ring and the alcohol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is used to determine the molecular weight of a compound and can provide information
about its structure through fragmentation analysis.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first ionized. The resulting ions are then accelerated and
separated based on their mass-to-charge ratio. A detector then records the abundance of each
ion.

Experimental Protocol for Mass Spectrometry

lonization Method:

o Electrospray lonization (ESI): A soft ionization technique suitable for polar molecules like 4-
Aminotetrahydrofuran-3-ol. It typically produces the protonated molecule [M+H]*.

Mass Analyzer:

e Quadrupole or Time-of-Flight (TOF): These are common mass analyzers that can provide
accurate mass measurements.

Sample Introduction:
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e The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile with a
small amount of formic acid) and introduced into the mass spectrometer via direct infusion or
coupled with a liquid chromatography (LC) system.

Mass Spectral Data and Interpretation

Expected Mass Spectrum (ESI+):

mlz lon

104.0710 [M+H]*

Interpretation:

e The most prominent peak in the positive ion ESI mass spectrum is expected to be the
protonated molecule [M+H]* at an m/z of approximately 104.0710. This confirms the
molecular weight of the compound.

o Further fragmentation of the molecular ion can occur, providing structural information.
Common fragmentation pathways for this molecule might include the loss of water (H20) or
ammonia (NHs).

Data Summary and Visualization

The following table summarizes the key spectroscopic data for 4-Aminotetrahydrofuran-3-ol.
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Technique Key Data Interpretation
Signals in the 3.5-4.5 ppm Confirms the presence of
1H NMR range with specific coupling protons on the tetrahydrofuran
patterns. ring and their connectivity.
Indicates the presence of four
) unigue sp? carbons, with those
13C NMR Signals around 50-80 ppm. )
attached to O and N being the
most deshielded.
Broad O-H stretch (~3300
cm~1), N-H stretch (~3350 Confirms the presence of
IR cm1), C-H stretch (<3000 hydroxyl, primary amine, and
cm1), and strong C-O stretch ether functional groups.
(~1100 cm™1),
[M+H]* peak at m/z Confirms the molecular weight
MS (ESI+)

~104.0710.

of the compound.

Molecular Structure of 4-Aminotetrahydrofuran-3-ol

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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